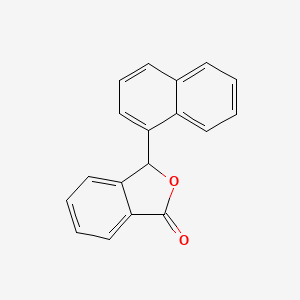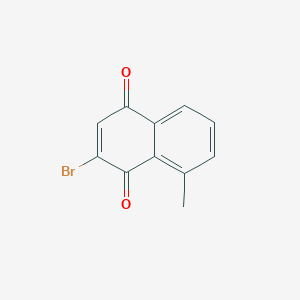
(1-Benzyl-3-methylbutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-1-phenylpentan-2-yl)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a phenyl group and a methyl-substituted pentyl chain attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(4-Methyl-1-phenylpentan-2-yl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reductive Amination: Another method involves the reductive amination of a ketone precursor with aniline in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods: Industrial production of N-(4-Methyl-1-phenylpentan-2-yl)aniline often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as palladium or platinum on carbon supports can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Methyl-1-phenylpentan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild bases like sodium fluoride.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, and alkyl halides.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and alkylated aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Methyl-1-phenylpentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-1-phenylpentan-2-yl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
N-Phenyl-1-pentanamine: Similar structure but lacks the methyl substitution on the pentyl chain.
N-(4-Methylphenyl)-1-pentanamine: Similar structure but with a methyl group on the phenyl ring instead of the pentyl chain.
N-(4-Methyl-1-phenylbutan-2-yl)aniline: Similar structure but with a shorter butyl chain instead of the pentyl chain.
Uniqueness: N-(4-Methyl-1-phenylpentan-2-yl)aniline is unique due to the specific positioning of the methyl group on the pentyl chain, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C18H23N |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
N-(4-methyl-1-phenylpentan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-15(2)13-18(14-16-9-5-3-6-10-16)19-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3 |
Clé InChI |
IWKQCNPHNGSIIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)




![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)

![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
